(E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a boron atom bonded to a dioxaborolane ring and a chloropropenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloroprop-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Propyl-substituted dioxaborolane.
Substitution: Various substituted dioxaborolane derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of boron-containing drugs for cancer therapy and other medical treatments.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic processes, such as cross-coupling reactions, where the compound serves as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2-(3-iodoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (E)-2-(3-fluoroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
(E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate electronegativity and size make it a versatile leaving group in substitution reactions, providing a balance between reactivity and stability.
Properties
IUPAC Name |
2-(3-chloroprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDNUSUVDDICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.